5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound has a molecular formula of C7H5NO4S3 and a molecular weight of 263.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions usually involve the use of a base, such as sodium ethoxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale Gewald reactions. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiophene derivatives with reduced sulfonamide groups.
Substitution: Thiophene derivatives with substituted sulfonamide groups.
Scientific Research Applications
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-sulfamoylthiophene-2-carboxylic acid: Another sulfonamide-substituted thiophene derivative.
Thieno[3,2-b]thiophene-2-carboxylic acid: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2408972-09-6 |
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Molecular Formula |
C7H5NO4S3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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